A Technical Guide to the Spectroscopic Characterization of Ethyl 2-Isocyanato-4-Methylvalerate
A Technical Guide to the Spectroscopic Characterization of Ethyl 2-Isocyanato-4-Methylvalerate
Introduction
Ethyl 2-isocyanato-4-methylvalerate is a chiral building block derived from the amino acid L-leucine. Its structure incorporates a reactive isocyanate moiety and an ethyl ester, making it a valuable intermediate in the synthesis of pharmaceuticals, peptidomimetics, and other complex organic molecules. The compound's molecular formula is C₉H₁₅NO₃, and it has a molecular weight of 185.22 g/mol .[1][2]
Accurate structural confirmation and purity assessment are paramount for its effective use in research and development. This technical guide provides an in-depth analysis of the key spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to characterize Ethyl 2-isocyanato-4-methylvalerate. As a Senior Application Scientist, this guide moves beyond simple data reporting to explain the causality behind the observed spectral features and to provide robust, field-tested protocols for data acquisition. The inherent reactivity of the isocyanate group, particularly its sensitivity to moisture, necessitates careful handling and specific analytical conditions, which will be detailed herein.[3][4]
Molecular Structure and Functional Groups
To fully interpret the spectroscopic data, a clear understanding of the molecule's structure is essential. The key functional groups that give rise to characteristic spectral signatures are the isocyanate (-N=C=O) group, the ethyl ester (-COOCH₂CH₃) group, and the isobutyl side chain (-(CH₂)CH(CH₃)₂).
Caption: Molecular structure of Ethyl 2-isocyanato-4-methylvalerate.
Spectroscopic Analysis
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is the most direct and rapid method for confirming the presence of the isocyanate functional group. This group produces one of the most characteristic and intense absorption bands in an IR spectrum due to the asymmetric stretching vibration of the -N=C=O bond. Its high intensity is a result of the large change in dipole moment during the vibration.
Data Interpretation: The gas-phase IR spectrum of Ethyl 2-isocyanato-4-methylvalerate is available from the NIST/EPA Gas-Phase Infrared Database.[1] The key diagnostic absorptions are:
-
~2260 cm⁻¹ (Very Strong, Sharp): This peak is unequivocally assigned to the -N=C=O asymmetric stretch . Its presence is the primary confirmation of the isocyanate functionality. The high frequency and sharp nature of this band are typical for isocyanates and distinguish it from other common functional groups like nitriles (~2250 cm⁻¹) or alkynes (~2150 cm⁻¹).[5]
-
~1750 cm⁻¹ (Strong): This absorption corresponds to the C=O stretch of the ethyl ester . This value is typical for a saturated aliphatic ester.
-
~2960-2870 cm⁻¹ (Medium-Strong): These bands are attributed to the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the ethyl and isobutyl fragments of the molecule.
-
~1470-1370 cm⁻¹ (Variable): These absorptions are due to C-H bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While direct experimental NMR data for this specific compound is not readily published, a highly accurate prediction of both ¹H and ¹³C spectra can be synthesized from established chemical shift principles and data from structurally related fragments. For NMR analysis, deuterated chloroform (CDCl₃) is a suitable solvent, as it is relatively inert to the isocyanate group under standard acquisition times.
3.2.1 ¹H NMR Analysis (Predicted, 500 MHz, CDCl₃)
The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
-
δ ~4.25 (q, 2H, J ≈ 7.1 Hz): This quartet corresponds to the -OCH₂- protons of the ethyl ester. It is split into a quartet by the adjacent methyl group.
-
δ ~4.10 (dd, 1H): This signal arises from the α-proton (-CH-) attached to the same carbon as the isocyanate and ester groups. It is expected to be a doublet of doublets due to coupling with the two diastereotopic protons of the adjacent methylene group in the isobutyl chain.
-
δ ~1.80-1.60 (m, 2H): These are the two diastereotopic -CH₂- protons of the isobutyl side chain (β-protons). The complex multiplet arises from coupling to both the α-proton and the γ-proton.
-
δ ~1.50 (m, 1H): This multiplet corresponds to the -CH- proton of the isobutyl group (γ-proton).
-
δ ~1.30 (t, 3H, J ≈ 7.1 Hz): This triplet is from the terminal -CH₃ group of the ethyl ester, coupled to the adjacent methylene group.
-
δ ~0.95 (d, 6H, J ≈ 6.5 Hz): This doublet represents the six equivalent protons of the two -CH₃ groups at the end of the isobutyl chain (δ-protons), coupled to the γ-proton.
3.2.2 ¹³C NMR Analysis (Predicted, 125 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
-
δ ~170 ppm: The carbonyl carbon (C=O ) of the ethyl ester. Carbonyl carbons are characteristically deshielded and appear at the low-field end of the spectrum.[6]
-
δ ~128 ppm: The central carbon of the isocyanate group (-N=C=O ). This quaternary carbon often shows a weaker signal.[6]
-
δ ~62 ppm: The methylene carbon (-OCH₂- ) of the ethyl ester.
-
δ ~58 ppm: The α-carbon (-CH(NCO)- ), which is attached to both the nitrogen of the isocyanate and the carbonyl of the ester.
-
δ ~41 ppm: The β-carbon (-CH₂- ) of the isobutyl side chain.
-
δ ~25 ppm: The γ-carbon (-CH- ) of the isobutyl side chain.
-
δ ~22 ppm (2C): The two equivalent δ-carbons (-CH(CH₃)₂ ) of the isobutyl group.
-
δ ~14 ppm: The terminal methyl carbon (-CH₃ ) of the ethyl ester.
Mass Spectrometry (MS)
Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. The analysis of the fragments allows for the confirmation of the different structural motifs within the molecule.
Data Interpretation (EI-MS): The mass spectrum for Ethyl 2-isocyanato-4-methylvalerate is available from the NIST database.[2]
-
Molecular Ion (M⁺): A peak corresponding to the molecular ion is expected at m/z = 185 . Its presence confirms the molecular weight of the compound.
-
Key Fragmentation Pathways: The isobutyl side chain and the ester group are common points of fragmentation.
-
m/z = 142: This significant peak likely corresponds to the loss of the isobutyl group ([M - C₄H₉]⁺ ), a stable secondary carbocation.
-
m/z = 140: This peak corresponds to the loss of the ethoxy group ([M - OC₂H₅]⁺ ).
-
m/z = 112: This fragment could result from the loss of the entire ethyl ester group ([M - COOC₂H₅]⁺ ).
-
m/z = 57: A prominent peak corresponding to the isobutyl cation ([C₄H₉]⁺ ).
-
Caption: Proposed key fragmentation pathways in EI-MS.
Summary of Spectroscopic Data
| Technique | Parameter | Expected Value / Observation | Assignment |
| IR | Wavenumber (cm⁻¹) | ~2260 (vs, sharp) | -N=C=O asymmetric stretch |
| ~1750 (s) | C=O ester stretch | ||
| ~2960-2870 (m-s) | Aliphatic C-H stretch | ||
| ¹H NMR | Chemical Shift (δ, ppm) | ~4.25 (q, 2H) | -OCH₂ CH₃ |
| ~4.10 (dd, 1H) | α-H | ||
| ~1.80-1.60 (m, 2H) | β-H ₂ | ||
| ~1.50 (m, 1H) | γ-H | ||
| ~1.30 (t, 3H) | -OCH₂CH₃ | ||
| ~0.95 (d, 6H) | δ-H ₆ (2 x CH₃) | ||
| ¹³C NMR | Chemical Shift (δ, ppm) | ~170 | Ester C =O |
| ~128 | -N=C =O | ||
| ~62 | -OC H₂CH₃ | ||
| ~58 | α-C | ||
| ~41 | β-C | ||
| ~25 | γ-C | ||
| ~22 (2C) | δ-C (2 x CH₃) | ||
| ~14 | -OCH₂CH₃ | ||
| MS (EI) | m/z | 185 | Molecular Ion [M]⁺ |
| 140 | [M - OC₂H₅]⁺ | ||
| 128 | [M - C₄H₉]⁺ | ||
| 57 | [C₄H₉]⁺ |
Experimental Protocols
Trustworthiness: The following protocols are designed to be self-validating systems, ensuring data integrity and reproducibility. The most critical factor is the rigorous exclusion of moisture to prevent the hydrolysis of the isocyanate to a carbamic acid, which can subsequently decompose.
General Sample Handling
-
Environment: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Solvents: Use anhydrous grade solvents for all sample preparations.
-
Storage: Store the compound in a tightly sealed container with a desiccant at low temperatures (-10 °C is recommended) and protected from light.[7]
NMR Spectroscopy Protocol
-
Apparatus: Use oven-dried or flame-dried NMR tubes and syringes.
-
Sample Preparation: In a dry vial under an inert atmosphere, dissolve approximately 5-10 mg of Ethyl 2-isocyanato-4-methylvalerate in ~0.6 mL of anhydrous deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire a broadband-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, particularly for the quaternary isocyanate carbon.
-
Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
IR Spectroscopy Protocol
-
Apparatus: Use a Fourier-Transform Infrared (FTIR) spectrometer. Ensure salt plates (e.g., NaCl or KBr) are clean and dry.
-
Sample Preparation (Neat Liquid):
-
In a fume hood, place one drop of the neat liquid sample directly onto a dry salt plate.
-
Carefully place a second salt plate on top to create a thin liquid film.
-
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the empty, clean salt plates prior to the sample scan.
-
Cleaning: Clean the plates immediately after use with a dry solvent (e.g., anhydrous dichloromethane) to prevent reaction with atmospheric moisture on the plate surface.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Rationale: GC-MS is ideal for assessing the purity of this volatile compound and confirming its molecular weight.[8]
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of the sample in an anhydrous, volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Conclusion
The structural identity of Ethyl 2-isocyanato-4-methylvalerate is unequivocally established through a combination of spectroscopic techniques. IR spectroscopy provides definitive evidence of the critical isocyanate functional group via its intense absorption near 2260 cm⁻¹. Mass spectrometry confirms the molecular weight of 185 amu and reveals a fragmentation pattern consistent with the compound's structure. While direct experimental NMR spectra are not widely published, a detailed analysis of related structures allows for a confident prediction of the ¹H and ¹³C NMR spectra, which serves as a reliable benchmark for researchers synthesizing or utilizing this important chemical intermediate. The protocols provided herein offer a robust framework for obtaining high-quality, reproducible data for this moisture-sensitive compound.
References
-
Fage, A. M., et al. (2025, July 10). Mid- and near-infrared spectroscopies for quantitative tracking of isocyanate content. ScienceDirect. Retrieved from [Link]
-
Riley, D. T., et al. (1991). Spectrophotometric determination of aliphatic isocyanates in the occupational atmosphere. Part 1. Determination of total isocyanate concentration. Analyst, 116(11), 1167-1170. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 2-isocyanato-4-methyl valerate IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 2-isocyanato-4-methyl valerate. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2025, August 6). IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups. Retrieved from [Link]
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OSHA. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
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Islam, S. M., et al. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. The Royal Society of Chemistry. Retrieved from [Link]
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Le, H. V., & Ganem, B. (2012). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses, 89, 230-236. Retrieved from [Link]
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Le, H. V., & Ganem, B. (2012). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. PDF available from ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN102659631B - One-step synthesis of ethyl isocyanate.
-
Fayer, M. D., et al. (2003). Isomerization and intermolecular solute–solvent interactions of ethyl isocyanate. The Journal of Chemical Physics, 118(3), 1279-1290. Retrieved from [Link]
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ResearchGate. (n.d.). Representative ethyl isocyanate antisymmetric stretch steady-state IR.... Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl 4-methyl valerate, 25415-67-2. Retrieved from [Link]
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PubChem. (n.d.). Ethyl isocyanate. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). Concentrations of (a) ethyl isovalerate, ethyl 2 methylbutyrate; (b).... Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl isocyanate. Retrieved from [Link]
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Organic Syntheses. (1955). ETHYL ISOCYANIDE. Org. Synth. 35, 62. Retrieved from [Link]
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SciSpace. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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